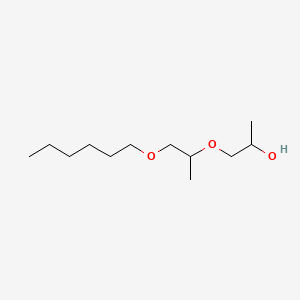
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a hexyloxy group and a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- typically involves the reaction of 2-propanol with hexyloxy and methylethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- is often carried out using large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the target compound. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in various chemical reactions, altering the properties of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A primary alcohol with a similar structure but lacking the hexyloxy and methylethoxy groups.
2-Propanol:
1-Ethoxy-2-propanol: An alcohol with an ethoxy group instead of the hexyloxy and methylethoxy groups.
Properties
CAS No. |
27718-72-5 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(1-hexoxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-4-5-6-7-8-14-10-12(3)15-9-11(2)13/h11-13H,4-10H2,1-3H3 |
InChI Key |
XYKNTXVAUYWFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


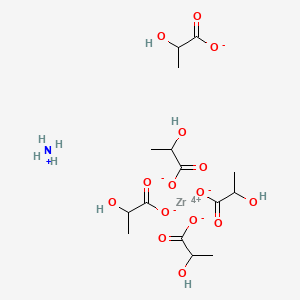

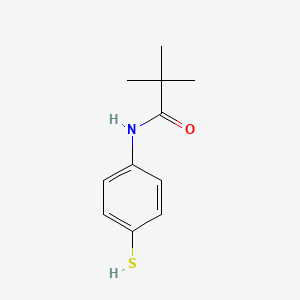
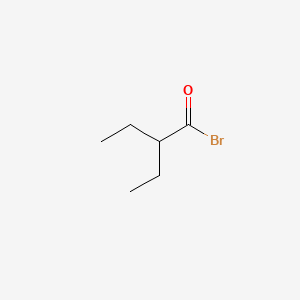
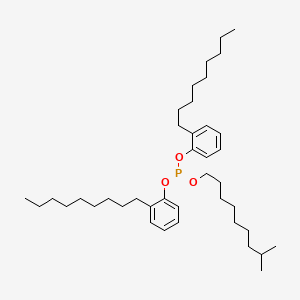
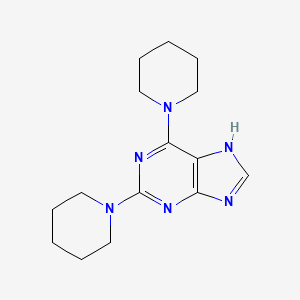


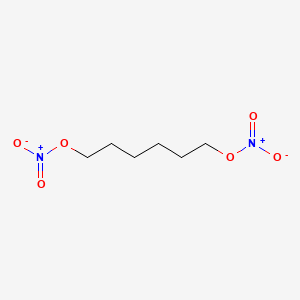
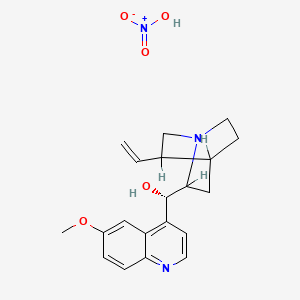
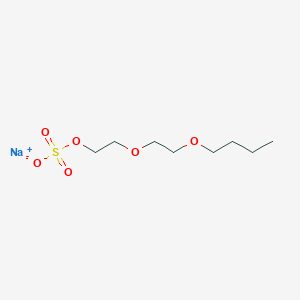
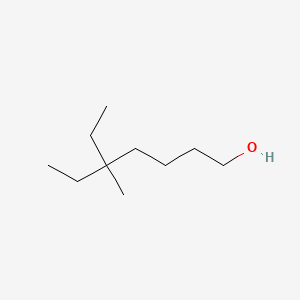

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
